[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Overview
Description
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a cyclopropylethylamine moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tert-butylphenoxy precursor, which is then reacted with cyclopropylethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hypervalent iodine oxyacids.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting neurological disorders.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride stands out due to its unique combination of a tert-butylphenoxy group and a cyclopropylethylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-10-14(16)11-4-5-11;/h6-9,11,14H,4-5,10,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSOZKOUGKXLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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